molecular formula C24H23N3O2S2 B11962811 (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11962811
M. Wt: 449.6 g/mol
InChI Key: BPIQOSHXQWHSPF-STZFKDTASA-N
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Description

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and an isopentyloxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-16(2)12-13-29-20-10-8-17(9-11-20)22-18(14-21-23(28)25-24(30)31-21)15-27(26-22)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3,(H,25,28,30)/b21-14-

InChI Key

BPIQOSHXQWHSPF-STZFKDTASA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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